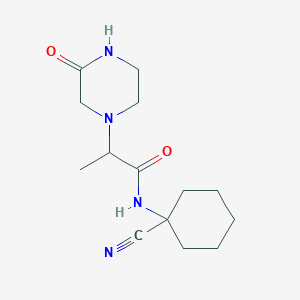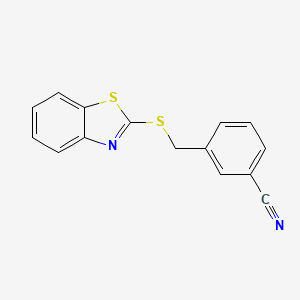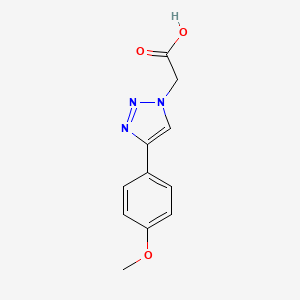
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a triazole derivative that has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid involves the inhibition of specific enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 can reduce inflammation and pain. HDAC is an enzyme that regulates gene expression, and its inhibition can lead to the activation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid have been extensively studied. The compound has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
The advantages of using 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid in lab experiments include its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its poor solubility in water and limited bioavailability.
未来方向
There are several future directions for the research of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid. One of the significant areas of research is the development of new drugs based on the triazole scaffold. The compound can be modified to improve its bioavailability and specificity towards specific enzymes. Other areas of research include the study of the compound's mechanism of action in different diseases, the development of new methods for the synthesis of the compound, and the investigation of its potential applications in other areas of scientific research.
Conclusion:
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is a chemical compound that has shown promising results in various areas of scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive scaffold for the development of new drugs. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research make it an exciting area of study for scientists.
合成方法
The synthesis of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid can be achieved by different methods, including the Huisgen cycloaddition reaction, the click reaction, and the Cu-catalyzed azide-alkyne cycloaddition reaction. The click reaction is the most commonly used method, which involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form the triazole compound.
科学研究应用
The triazole compound has been extensively studied for its potential applications in different areas of scientific research. One of the significant applications of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)10-6-14(13-12-10)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUSJVVNCBCPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)triazol-1-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)

![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)


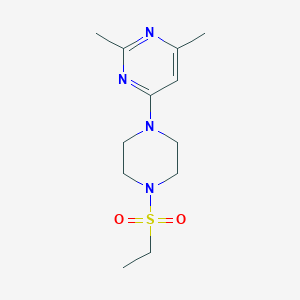
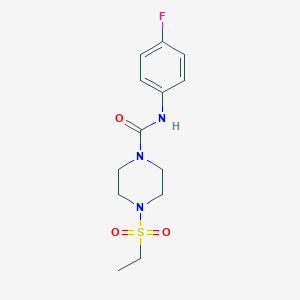
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
